3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylicacid
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Overview
Description
3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that features a benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzoxazine ring can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Oxazole derivatives: Exhibiting various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-oxo-2-propan-2-yl-4H-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-6(2)10-11(14)13-8-5-7(12(15)16)3-4-9(8)17-10/h3-6,10H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
NMAUKUMJASJCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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